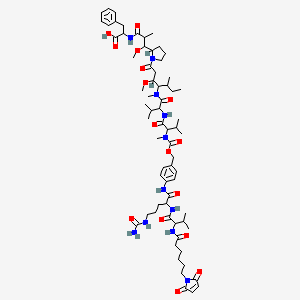

![molecular formula C16H11ClN2O B2893160 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole CAS No. 204377-14-0](/img/structure/B2893160.png)

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

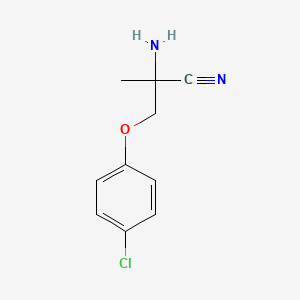

“2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole” is a compound that belongs to the class of pyrazoles . Pyrazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They are known for their diverse pharmacological effects .

Molecular Structure Analysis

Pyrazole compounds are characterized by their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) . The specific molecular structure of “2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole” is not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics

Pyrazole derivatives, including “2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole”, have shown promise in cancer treatment due to their pharmacological profile. They are being explored for their potential to inhibit tumor growth and proliferation. For instance, certain pyrazole compounds have demonstrated significant results in in vitro antitumor activity, with measurable effects on growth inhibition and cytotoxicity .

Anti-inflammatory Agents

The anti-inflammatory properties of pyrazole derivatives make them candidates for treating inflammation-related disorders. These compounds can act as inhibitors of inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Antimicrobial Activity

Pyrazole compounds have been evaluated for their antimicrobial efficacy. They exhibit growth inhibitory activity against various microbial strains, which could lead to the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. These compounds can scavenge free radicals, suggesting their use in preventing oxidative stress-related diseases. Their antioxidant properties have been compared favorably to standard antioxidants in studies .

Antidiabetic Potential

Research has indicated that pyrazole derivatives may play a role in blood glucose regulation. This opens up possibilities for their use in managing diabetes and related metabolic disorders. The compounds could be beneficial in conditions like hyperglycemia, insulin resistance, and cardiovascular diseases associated with diabetes .

Antifungal and Antibacterial Applications

Pyrazole derivatives have been screened for their efficacy against pathogenic fungal strains and bacterial organisms. They have shown activity against both gram-negative and gram-positive organisms, which could be crucial in developing new antifungal and antibacterial drugs .

Wirkmechanismus

Target of Action

The primary targets of 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . Pyrazole-bearing compounds, such as the one , are known for their potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their death .

Pharmacokinetics

Like other pyrazole-bearing compounds, it is likely to have good bioavailability

Result of Action

The compound has been shown to have potent antileishmanial and antimalarial activities . In vitro and in vivo studies have shown that it can effectively inhibit the growth of Leishmania aethiopica and Plasmodium berghei . The compound displayed superior antipromastigote activity that was significantly more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Action Environment

The efficacy and stability of 2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature . .

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-12-5-7-13(8-6-12)19-9-11-10-20-15-4-2-1-3-14(15)16(11)18-19/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECFFCDHBBBAOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN(N=C2C3=CC=CC=C3O1)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)

![2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2893079.png)

![Ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2893086.png)

![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)

![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2893094.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5-methylbenzenesulfonamide](/img/structure/B2893096.png)

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] benzenesulfonate](/img/structure/B2893098.png)

![[3-(Propan-2-yl)oxetan-3-yl]methanol](/img/structure/B2893100.png)